molecular formula C₂₁H₁₆O₂ B1144670 Ethyl Chrysene-5-carboxylate CAS No. 191021-93-9

Ethyl Chrysene-5-carboxylate

Cat. No. B1144670
M. Wt: 300.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Chrysene-5-carboxylate, also known as 5-Chrysenecarboxylic Acid Ethyl Ester, is a chemical compound with the molecular formula C₂₁H₁₆O₂ and a molecular weight of 300.35 . It is a derivative of chrysene, a type of polycyclic aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of Ethyl Chrysene-5-carboxylate consists of a chrysene core with a carboxylate group attached . The carboxylate group contains two unique carbon-oxygen “bond and half” linkages that coordinate with a metal ion .

Scientific Research Applications

  • Synthesis of Functionalized Tetrahydropyridines : A study by Zhu, Lan, and Kwon (2003) describes a phosphine-catalyzed [4 + 2] annulation process using Ethyl 2-methyl-2,3-butadienoate, producing ethyl 6-substituted tetrahydropyridines with high regioselectivity. This methodology could potentially be adapted for synthesizing derivatives of Ethyl Chrysene-5-carboxylate (Zhu, Lan, & Kwon, 2003).

  • Ethylene Biosynthesis Analysis : Bulens et al. (2011) provide an updated methodology for analyzing ethylene biosynthesis, including measurement of key metabolites and enzyme activities. Though not directly related, the techniques described might offer insights into the biosynthesis pathways of compounds like Ethyl Chrysene-5-carboxylate (Bulens et al., 2011).

  • Formation of Bis[5]helicene-tetracarboxylates : Bock et al. (2015) discuss the glyoxylic functionalization of chrysene, leading to the formation of bis[5]helicene-tetracarboxylates. This study could provide a framework for similar functionalization of Ethyl Chrysene-5-carboxylate (Bock et al., 2015).

  • Mechanism of Amide Formation : Nakajima and Ikada (1995) explore the mechanism of amide formation by carbodiimide in aqueous media. Understanding these mechanisms can be crucial for modifying compounds like Ethyl Chrysene-5-carboxylate in biochemical applications (Nakajima & Ikada, 1995).

  • Acid-catalyzed Isomerization : Collins and Tomkins (1977) discuss the acid-catalyzed isomerization of a complex carboxylate, which could provide insights into the chemical behavior of Ethyl Chrysene-5-carboxylate under similar conditions (Collins & Tomkins, 1977).

  • Regioselective Synthesis of Triazines : Ohsumi and Neunhoeffer (1992) describe the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, which could offer parallels in the synthesis of related carboxylate compounds (Ohsumi & Neunhoeffer, 1992).

properties

IUPAC Name

ethyl chrysene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O2/c1-2-23-21(22)19-13-15-8-4-5-9-16(15)18-12-11-14-7-3-6-10-17(14)20(18)19/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTQROCKXUUQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Chrysene-5-carboxylate

Citations

For This Compound
1
Citations
KR Rebello - 2015 - opencommons.uconn.edu
… 108 Figure 62 1H-NMR of Ethyl chrysene-5-carboxylate 109 Figure 63 13C-NMR of Ethyl chrysene-5-carboxylate 110 Figure 64 Mass Spectrum of Ethyl chrysene-5-carboxylate …
Number of citations: 3 opencommons.uconn.edu

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